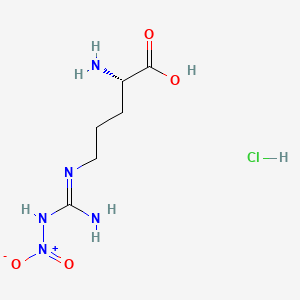
2-Methylindoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylindoline-5-carbonitrile is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylindoline-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylphenylhydrazine with acrylonitrile, followed by cyclization in the presence of a strong acid such as hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and advanced purification techniques like crystallization or chromatography are used to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized indoline derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methylindoline-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.
Mécanisme D'action
The mechanism by which 2-Methylindoline-5-carbonitrile exerts its effects is primarily through its interaction with biological macromolecules. It can bind to enzymes and receptors, altering their activity and leading to various biological responses. The nitrile group plays a crucial role in its binding affinity and specificity, making it a valuable compound in drug design and development.
Comparaison Avec Des Composés Similaires
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.
2-Methylindole: Lacks the nitrile group but shares the indole core structure, used in fragrance and flavor industries.
5-Bromo-2-methylindole:
Uniqueness: 2-Methylindoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and nitrile groups enhances its reactivity and potential for diverse applications compared to other indole derivatives.
Propriétés
IUPAC Name |
2-methyl-2,3-dihydro-1H-indole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7,12H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYZNDDDEZXVLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1)C=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R)-1-carboxy-2-phenylethyl]azanium;chloride](/img/structure/B7964243.png)
![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)





![6-Chlorothiazolo[4,5-b]pyridine](/img/structure/B7964316.png)



